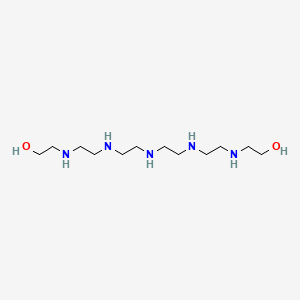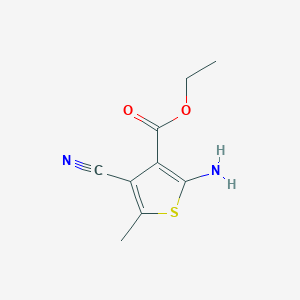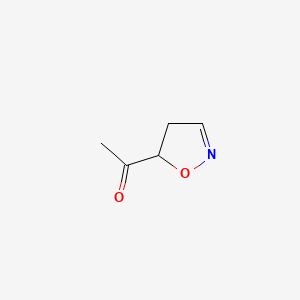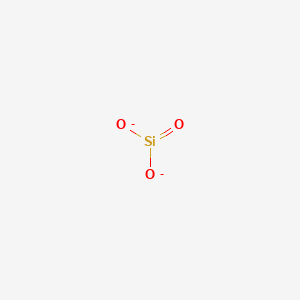![molecular formula C27H46O B13818770 (8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13818770.png)
(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule. It is a type of sterol, a subgroup of steroids, which are essential components of cell membranes and precursors to significant biological molecules such as hormones. This compound is structurally related to cholesterol and other biologically active sterols.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol involves multiple steps, typically starting from simpler steroid precursors. The process often includes:
Hydrogenation: This step involves the addition of hydrogen to unsaturated bonds in the steroid nucleus, using catalysts such as palladium on carbon (Pd/C) under high pressure and temperature.
Alkylation: Introduction of the 6-methylheptan-2-yl side chain is achieved through alkylation reactions, often using organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: Various oxidation and reduction steps are employed to introduce and modify functional groups, using reagents such as chromium trioxide (CrO3) for oxidation and sodium borohydride (NaBH4) for reduction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar steps but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process. Purification is achieved through techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Hydrocarbons.
Substitution: Halides, ethers.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a precursor for synthesizing other complex steroids and sterols. It serves as a model compound for studying steroid chemistry and reaction mechanisms.
Biology
Biologically, it is significant in the study of cell membrane structure and function. It is also used in research on cholesterol metabolism and its role in various diseases.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry
Industrially, it is used in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with cell membranes and specific receptors. It can modulate membrane fluidity and permeability, influencing various cellular processes. The hydroxyl group allows it to participate in hydrogen bonding, affecting its binding to proteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Cholesterol: Structurally similar but lacks the 6-methylheptan-2-yl side chain.
Ergosterol: Found in fungi, similar structure but with different side chains and double bonds.
Stigmasterol: Plant sterol with a similar core structure but different side chains.
Uniqueness
The unique side chain and specific stereochemistry of (8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol confer distinct biological properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C27H46O |
|---|---|
Peso molecular |
386.7 g/mol |
Nombre IUPAC |
(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h13,18-20,22-25,28H,6-12,14-17H2,1-5H3/t19-,20?,22+,23-,24+,25+,26+,27-/m1/s1 |
Clave InChI |
DXZKLKLWYDXLPZ-ZTPZMMAUSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC=C(C4)O)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC=C(C4)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



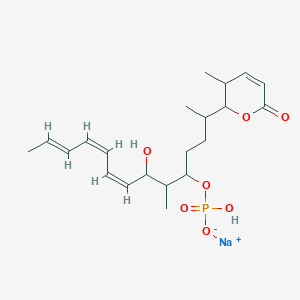
![methyl (2E,3Z,5E)-6-[4,4-dimethyl-3-(3-methylbut-2-enoxy)-2,3-dihydro-1,5-benzodioxepin-7-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate](/img/structure/B13818713.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13818729.png)
![Octadecylthioethyl 4-O-(4-O[6-O-A-D-glucopyranosyl-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B13818737.png)


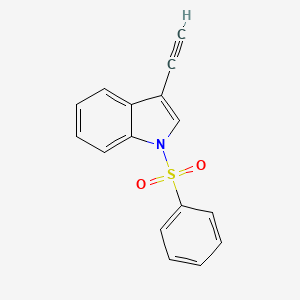
![4-chloro-N-(2-hydroxyethyl)-N-(((1R,4S)-3-methylbicyclo[2.2.1]heptan-2-yl)methyl)benzamide](/img/structure/B13818779.png)
